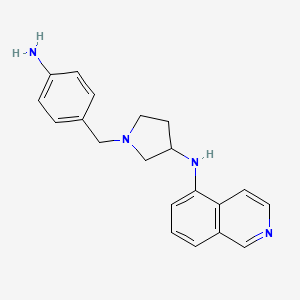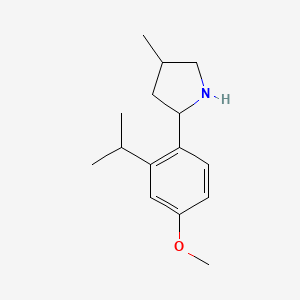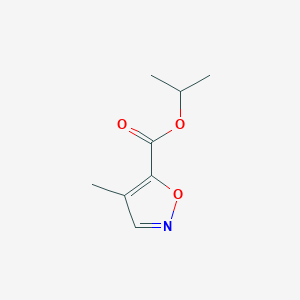![molecular formula C16H16BrNO4 B12887273 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid CAS No. 503616-11-3](/img/structure/B12887273.png)
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves several steps. One common method includes the bromination of 1-methoxy-2-naphthamide followed by the reaction with butanoic acid. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Análisis De Reacciones Químicas
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-methoxy-2-naphthamido butanoic acid.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid can be compared with similar compounds such as:
4-(4-Chloro-1-methoxy-2-naphthamido)butanoic acid: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(4-Fluoro-1-methoxy-2-naphthamido)butanoic acid: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
4-(4-Iodo-1-methoxy-2-naphthamido)butanoic acid: Iodine substitution can lead to increased molecular weight and different reactivity patterns.
Propiedades
Número CAS |
503616-11-3 |
|---|---|
Fórmula molecular |
C16H16BrNO4 |
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
4-[(4-bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO4/c1-22-15-11-6-3-2-5-10(11)13(17)9-12(15)16(21)18-8-4-7-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
JTRCPNLMXUITGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


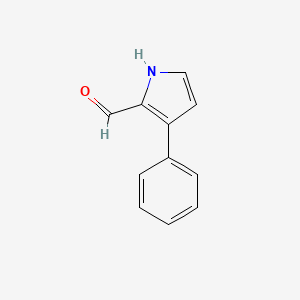
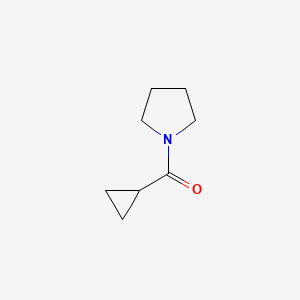
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)


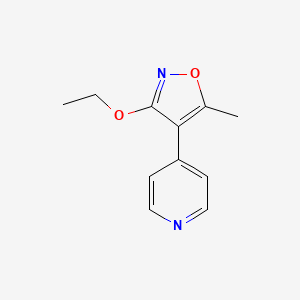
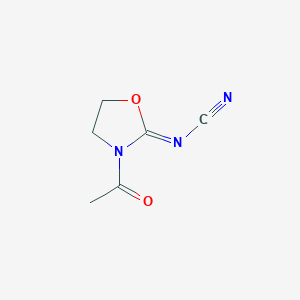
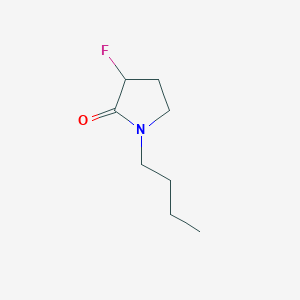

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
